![molecular formula C12H22O2 B1253174 (s)-gamma-Dodecalactone CAS No. 69830-92-8](/img/structure/B1253174.png)
(s)-gamma-Dodecalactone
Overview
Description
(s)-gamma-Dodecalactone, commonly known as γ-dodecalactone, is a cyclic lactone that is widely used in the food and fragrance industry. It is a naturally occurring compound found in fruits such as peaches, strawberries, and raspberries. The compound has a sweet, creamy, and fruity odor that is often used in perfumes, cosmetics, and food products. In recent years, there has been a growing interest in the scientific research of γ-dodecalactone due to its potential applications in various fields.
Scientific Research Applications
(s)-gamma-Dodecalactone: Scientific Research Applications
Sensory Properties and Flavor Enhancement:
- (s)-gamma-Dodecalactone has been identified as an important component enhancing the creaminess and sensory attributes in dairy products. It was found to influence the melting behavior of cream in the oral cavity, contributing significantly to its flavor profile (Schlutt, Morán, Schieberle, & Hofmann, 2007).
- This compound is also notable in wine analysis, where its presence and concentration vary significantly among different wine varieties, contributing to the distinct flavors of these beverages (Cooke, Capone, van Leeuwen, Elsey, & Sefton, 2009).
Chemical Analysis and Synthesis:
- Research has focused on the synthesis of deuterated gamma-lactones, including (s)-gamma-Dodecalactone, for use as internal standards in stable isotope dilution assays, highlighting its importance in analytical chemistry (Hislop, Hunt, Fielder, & Rowan, 2004).
Role in Food Bioprocessing:
- In the bioprocessing industry, (s)-gamma-Dodecalactone is explored for its potential in transforming food flavors. Its formation through microbial conversion of oleic acid has been studied, indicating its utility in enhancing food flavors (Gocho, Tabogami, Inagaki, Kawabata, & Komai, 1995).
Microbial Production and Biotransformation:
- The compound's microbial production, such as in malt whisky, where it contributes to the sweet and fatty flavor, has been a subject of study, demonstrating its importance in the beverage industry (Wanikawa, Hosoi, & Kato, 2000).
Biological and Medicinal Applications:
- Interestingly, (s)-gamma-Dodecalactone isolated from the fungal species Antrodia camphorata was found to activate human NK cells, suggesting its potential in immune-modulating therapies (Chen et al., 2010).
properties
IUPAC Name |
(5S)-5-octyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69830-92-8 | |
Record name | gamma-Dodecalactone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069830928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .GAMMA.-DODECALACTONE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3LQN723IF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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